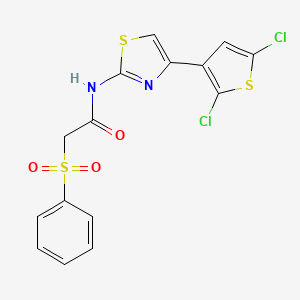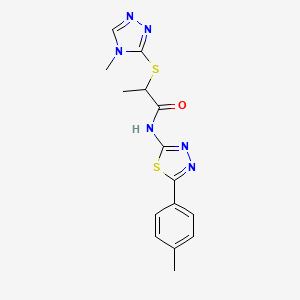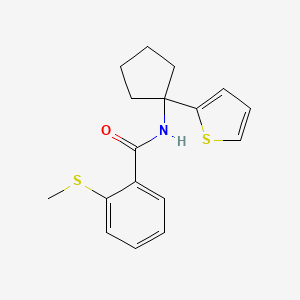
3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide, also known as EFNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFNA is a synthetic compound that belongs to the class of organic compounds known as amides. It has a molecular formula of C21H21NO2 and a molecular weight of 319.4 g/mol.
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, such as naphthalimide derivatives, are significant in the realm of medicinal chemistry due to their nitrogen-containing aromatic heterocycles. These compounds have shown a wide array of biological activities, interacting with various biological molecules through noncovalent bonds. Notably, naphthalimide derivatives have been extensively explored for their potential as anticancer agents, some of which have progressed to clinical trials. Beyond anticancer applications, these compounds are investigated for antibacterial, antifungal, antiviral, and anti-inflammatory properties. They also serve as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their versatile applications in understanding biological processes and pharmacokinetics (Gong et al., 2016).
Quinoxaline Derivatives and Biomedical Applications
Quinoxaline derivatives, featuring nitrogen atoms replacing carbon in the naphthalene ring, are prominent in the development of new medicinal compounds. These derivatives are synthesized to yield a variety of structures with significant biomedical applications, including antimicrobial activities and treatments for chronic and metabolic diseases. The structural modification of quinoxaline compounds allows for the exploration of new therapeutic agents, showcasing the importance of heterocyclic compounds in drug discovery and development (Pereira et al., 2015).
Conversion of Plant Biomass to Furan Derivatives
The conversion of plant biomass into furan derivatives represents a sustainable approach to producing valuable chemicals and fuels. 5-Hydroxymethylfurfural (HMF) and its derivatives, including 2,5-furandicarboxylic acid and 2,5-dimethylfuran, are derived from hexose carbohydrates and lignocellulose, presenting an alternative feedstock for the chemical industry. These compounds have potential applications in the synthesis of polymers, functional materials, engine fuels, and various chemicals, highlighting the role of furan derivatives in the transition towards renewable resources (Chernyshev et al., 2017).
Anticorrosion Applications of Naphthalocyanine Derivatives
Phthalocyanine and naphthalocyanine derivatives are explored for their anticorrosion properties, owing to their ability to form strong chelating complexes with metallic atoms. These compounds act as excellent anticorrosive materials in various conditions, providing protection for metal/electrolyte systems. The review of their use as corrosion inhibitors demonstrates the potential of heterocyclic compounds in industrial applications, beyond their medicinal significance (Verma et al., 2021).
Biodegradation of Polyaromatic Hydrocarbons
Microbial degradation is a key mechanism for the recovery of polyaromatic hydrocarbon (PAH)-contaminated sites. Research on microbial PAH catabolism has advanced our understanding of the genetic regulation of these pathways, offering insights into the bioremediation of contaminated environments. The degradation of high-molecular-weight PAHs by bacteria and fungi plays a crucial role in mitigating the environmental impact of these pollutants (Peng et al., 2008).
Properties
IUPAC Name |
3-(5-ethylfuran-2-yl)-N-naphthalen-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-2-17-9-10-18(22-17)11-12-19(21)20-16-8-7-14-5-3-4-6-15(14)13-16/h3-10,13H,2,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEWIQDFSGOFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425442.png)

![2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid](/img/structure/B2425445.png)

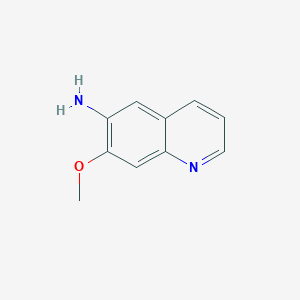
![1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone](/img/structure/B2425451.png)
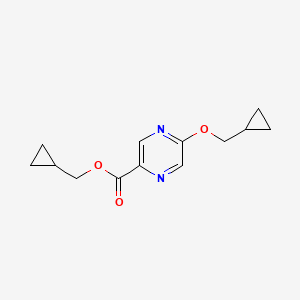
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2425453.png)
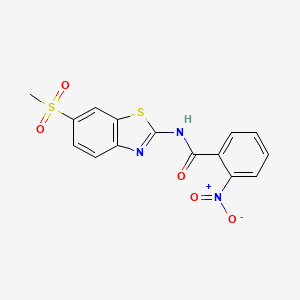
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2425457.png)
